1-benzyl-6-bromo-1,2-dihydropyridin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-6-bromopyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-7-4-8-12(15)14(11)9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTAYYHGGHUYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173442-44-9 | |
| Record name | 1-benzyl-6-bromo-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformations of 1 Benzyl 6 Bromo 1,2 Dihydropyridin 2 One Analogues
Transformations at the Bromine Center in Dihydropyridinone Frameworks
The carbon-bromine bond at the C6 position of the dihydropyridinone ring is a key functional handle for introducing molecular diversity. This vinylic bromide can undergo several types of transformations, primarily substitution and cross-coupling reactions.
Substitution Reactions
Direct nucleophilic substitution at a vinylic carbon, such as the C6 position in 6-bromo-1,2-dihydropyridin-2-one frameworks, is generally challenging compared to alkyl or even aryl halides. Standard S_N1 and S_N2 mechanisms are typically not favored. However, substitution can occur under specific conditions, often proceeding through alternative mechanisms like addition-elimination or metal-catalyzed pathways. For instance, reactions with strong nucleophiles that are also weak bases, such as the azide (B81097) ion, can sometimes favor a direct substitution pathway over an elimination-addition route. researchgate.net The reactivity is highly dependent on the specific nucleophile and the electronic properties of the dihydropyridinone ring. researchgate.net
Potential for Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and vinyl halides are excellent substrates for these transformations. eie.grmdpi.comresearchgate.net Consequently, the C6-bromo position of 1-benzyl-6-bromo-1,2-dihydropyridin-2-one analogues represents a prime site for such reactions, offering a gateway to a wide array of substituted derivatives. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov Although specific examples for this exact molecule are not extensively documented, the established reactivity of vinyl bromides allows for high confidence in predicting its potential. nih.govrsc.org
| Cross-Coupling Reaction | Coupling Partner | Catalyst (Typical) | Resulting C-C or C-Heteroatom Bond |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OR)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | C-C (Alkyl, Aryl, Vinyl) |
| Mizoroki-Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | C-C (Alkene) |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd/Cu co-catalysis | C-C (Alkyne) |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd complexes with specialized phosphine (B1218219) ligands | C-N (Amine) |
| Stille Coupling | Organostannane Reagent (R-SnR'₃) | Pd(PPh₃)₄ | C-C (Alkyl, Aryl, Vinyl) |
Reactivity of the Dihydropyridinone Ring System
The conjugated diene system within the dihydropyridinone ring is a hub of reactivity, participating in cycloadditions, rearrangements, and reactions with electrophiles.
Cycloaddition Reactions (e.g., Diels-Alder Reactions)
The 1,2-dihydropyridine motif is a well-established diene component in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. wikipedia.org This transformation is a straightforward and efficient method for synthesizing isoquinuclidines (2-azabicyclo[2.2.2]octanes), which form the core of many important alkaloids. researchgate.netresearchgate.net The reaction involves the concerted interaction of the four π-electrons of the dihydropyridine (B1217469) diene with the two π-electrons of a dienophile to form a six-membered ring. khanacademy.org The use of chiral catalysts can render these reactions enantioselective, providing access to optically active isoquinuclidine structures. researchgate.netrsc.org The reaction is versatile and can be performed with a variety of activated dienophiles, sometimes accelerated by microwave irradiation. researchgate.net
| Dienophile Example | Resulting Adduct Substructure | Significance |
|---|---|---|
| Acrolein | Substituted Isoquinuclidinone | Core of various indole (B1671886) alkaloids. researchgate.net |
| N-Acryloyloxazolidinone | Chiral 2-azabicyclo[2.2.2]octanes | Access to enantiomerically enriched building blocks. |
| α-Acyloxyacroleins | Key synthetic intermediates for alkaloids | Provides efficient routes to complex natural products. rsc.org |
| Maleimides | Fused polycyclic systems | Construction of complex molecular frameworks. |
Rearrangement Reactions (e.g., N- to C-sulfonyl Photoisomerisation)
Dihydropyridinone scaffolds can undergo unique rearrangement reactions, particularly under photochemical conditions. wiley-vch.delibretexts.org A notable example is the photoinitiated N- to C-sulfonyl migration. researchgate.net In this process, a sulfonyl group attached to the ring nitrogen atom migrates to one of the carbon atoms of the dihydropyridinone ring upon irradiation with UV light (e.g., 365 nm). rsc.org This photoisomerisation provides a method for synthesizing C-sulfonylated dihydropyridinones from their N-sulfonylated precursors, a transformation that can be difficult to achieve through other synthetic routes. researchgate.netrsc.org
Aza-Semipinacol-Type Rearrangements and Electrophilic Substitutions
The dihydropyridinone ring, possessing enamine-like character, is susceptible to electrophilic attack. This reactivity can initiate further complex transformations, including skeletal rearrangements. wikipedia.orgmasterorganicchemistry.com
Research on 6-benzyl-3,6-dihydropyridin-2(1H)-ones, close structural analogues, has revealed a novel aza-semipinacol-type rearrangement triggered by electrophiles such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS). researchgate.net The semipinacol rearrangement involves the 1,2-migration of an alkyl group to an adjacent electron-deficient carbon center. wikipedia.org In this specific case, the reaction is initiated by the electrophilic attack of Br+ or I+ on the dihydropyridinone double bond. This is followed by a rearrangement where the benzyl (B1604629) group migrates from the C6 position to the C5 position of the lactam ring. researchgate.net This transformation highlights the dual role of the dihydropyridinone system: its nucleophilic double bond reacts with electrophiles, and its framework facilitates subsequent skeletal reorganization. researchgate.netnih.gov This process provides a synthetic route to functionalized 5-benzyl-2-pyridones and indeno[1,2-b]pyridin-2-ones. researchgate.net
Reactivity of the N-Benzyl Moiety
The N-benzyl group in this compound and its analogues is not merely a passive protecting group; its benzylic position is a site of potential reactivity that can be exploited for molecular diversification. Furthermore, the selective removal of this group is a critical step in many synthetic pathways, allowing for the introduction of alternative substituents or the generation of a free N-H pyridinone.
Benzylic Functionalization and Diversification Strategies
The carbon atom of the methylene (B1212753) bridge connecting the nitrogen of the pyridinone ring to the phenyl group is known as the benzylic position. The C-H bonds at this position are weaker than typical alkyl C-H bonds because homolytic cleavage leads to a resonance-stabilized benzylic radical. libretexts.org This inherent reactivity allows for several functionalization strategies.
Benzylic Bromination: A common method for functionalizing the benzylic position is free-radical bromination, often using N-bromosuccinimide (NBS) with a radical initiator like light or heat. masterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, selectively replaces a benzylic hydrogen with a bromine atom. masterorganicchemistry.com The resulting benzyl bromide is a versatile intermediate that can be converted into other functional groups through nucleophilic substitution reactions, providing a pathway to alcohols, ethers, and amines at the benzylic position. libretexts.org
Benzylic Oxidation: The benzylic position can be oxidized to a carbonyl group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.comlibretexts.org If a benzylic C-H bond is present, the entire alkyl side-chain is typically oxidized to a carboxylic acid. libretexts.org For N-benzyl pyridinones, this would lead to cleavage of the group and formation of an N-benzoyl derivative. Milder and more selective methods using reagents like N-heterocycle-stabilized iodanes can convert benzylic alcohols to aldehydes and ketones without overoxidation. nih.govbeilstein-journals.org This suggests that if the benzylic position were first hydroxylated, it could be converted to an aldehyde, introducing a reactive handle for further diversification.
Aza-semipinacol Rearrangement: A significant diversification strategy observed in related 6-benzyl-3,6-dihydropyridin-2(1H)-one systems involves a novel aza-semipinacol-type rearrangement. nih.govnih.govresearchgate.net This reaction is triggered by electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). Instead of simple benzylic functionalization, the entire benzyl group transfers from one carbon position to an adjacent one. nih.gov For instance, treatment of 6-benzyl-3,6-dihydropyridin-2(1H)-ones with NBS can lead to the formation of functionalized indeno[1,2-b]pyridin-2-ones, while NIS can trigger a rearrangement to yield 5-benzyl-3-iodo-substituted 2-pyridones. nih.gov This rearrangement is a powerful tool for creating complex, polycyclic structures and achieving skeletal diversity from a common pyridinone precursor. The success of this transformation is dependent on the formation of a stable N-acyliminium cation, which acts as the driving force for the rearrangement. nih.gov
Table 1: Benzylic Functionalization and Diversification Strategies This table is interactive. You can sort and filter the data.
| Strategy | Typical Reagents | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Benzylic Bromination | N-Bromosuccinimide (NBS), Light/Heat | Benzylic Bromide | Introduces a versatile leaving group for substitutions. | libretexts.orgmasterorganicchemistry.com |
| Benzylic Oxidation | KMnO₄, H₂CrO₄ | Carbonyl (Ketone/Carboxylic Acid) | Converts the benzylic CH₂ to C=O. | masterorganicchemistry.comlibretexts.org |
| Aza-semipinacol Rearrangement | NBS, N-Iodosuccinimide (NIS) | Rearranged Polycyclic Scaffolds | Benzyl group transfer leading to skeletal diversification. | nih.govnih.gov |
Cleavage and Modification of the N-Benzyl Group
The removal of the N-benzyl group, a process known as debenzylation, is a crucial transformation in synthetic chemistry. The benzyl group is often used as a protecting group for amines and amides due to its general stability and the variety of methods available for its cleavage. acs.org
Catalytic Hydrogenolysis: The most common and often preferred method for N-debenzylation is catalytic hydrogenolysis. acs.org This reaction involves treating the N-benzyl pyridinone with hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C). nih.gov The reaction proceeds under relatively mild conditions and cleaves the N-C bond, releasing the deprotected pyridinone and toluene (B28343) as a byproduct. The efficiency of this process can be sensitive to the solvent and the presence of other functional groups. nih.gov To overcome issues of catalyst poisoning by the amine product, acids like acetic acid are sometimes added to facilitate the reaction. nih.gov
Acid-Mediated Cleavage: Both Brønsted and Lewis acids can be employed to cleave N-benzyl groups, although this often requires harsh conditions. acs.org Strong Lewis acids such as boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃) are effective but may not be compatible with sensitive functional groups elsewhere in the molecule. acs.org
Oxidative Cleavage: Oxidative methods provide an alternative to hydrogenation. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN) can effect the cleavage of N-benzyl groups. acs.org These methods are particularly useful when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes.
Table 2: Common Methods for N-Benzyl Group Cleavage This table is interactive. You can sort and filter the data.
| Method | Typical Reagents | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C, Pd(OH)₂/C | Mild pressure and temperature | Clean reaction with a simple byproduct (toluene). | acs.orgnih.gov |
| Acid-Mediated Cleavage | BBr₃, BCl₃, TFA | Often requires strong acids | Alternative to reduction. | acs.org |
| Oxidative Cleavage | DDQ, CAN, NIS | Varies by reagent | Useful for substrates sensitive to hydrogenation. | acs.org |
Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Benzyl 6 Bromo 1,2 Dihydropyridin 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the hydrogen and carbon skeletons.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information for the structural assignment of 1-benzyl-6-bromo-1,2-dihydropyridin-2-one.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the benzyl (B1604629) and dihydropyridinone rings. The benzylic methylene (B1212753) protons typically appear as a singlet, while the protons on the phenyl ring of the benzyl group will present as multiplets in the aromatic region. The protons on the dihydropyridinone ring will exhibit characteristic chemical shifts and coupling patterns that are informative of their relative positions.
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the pyridinone ring is expected to resonate at a significantly downfield chemical shift. The carbon atoms of the phenyl ring and the dihydropyridinone ring will appear in the aromatic and olefinic regions, respectively, while the benzylic methylene carbon will be found in the aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | 6.2 - 6.4 | d |
| H-4 | 7.3 - 7.5 | t |
| H-5 | 6.0 - 6.2 | d |
| Benzylic CH₂ | 5.1 - 5.3 | s |
| Phenyl H (ortho) | 7.2 - 7.4 | m |
| Phenyl H (meta) | 7.2 - 7.4 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 (C=O) | 160 - 165 |
| C-3 | 105 - 110 |
| C-4 | 140 - 145 |
| C-5 | 100 - 105 |
| C-6 | 145 - 150 |
| Benzylic CH₂ | 50 - 55 |
| Phenyl C (ipso) | 135 - 140 |
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and establishing through-bond and through-space connectivities.
Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show cross-peaks between adjacent protons on the dihydropyridinone ring (e.g., H-3 with H-4, and H-4 with H-5), confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear correlation technique that correlates the chemical shifts of protons with their directly attached carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the HSQC spectrum would show a correlation between the benzylic methylene protons and the corresponding benzylic carbon.
Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of molecules in the solid phase. For halogenated organic compounds like this compound, ssNMR can provide unique insights. huji.ac.il Specifically, ⁷⁹Br and ⁸¹Br are quadrupolar nuclei, and their NMR signals are sensitive to the local electronic environment. huji.ac.il Solid-state ⁷⁹Br NMR can be used to probe the bromine's environment, although the signals are often broad. huji.ac.il Furthermore, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR experiments can provide high-resolution spectra of the carbon skeleton in the solid state, offering information about polymorphism and molecular packing. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyridinone ring, typically observed in the range of 1650-1690 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic and benzylic protons, C=C stretching vibrations for the aromatic and dihydropyridinone rings, and the C-N stretching vibration. The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| C=O (Amide) | Stretch | 1650 - 1690 (strong) |
| C-H (Aromatic) | Stretch | 3000 - 3100 (medium) |
| C-H (Aliphatic) | Stretch | 2850 - 3000 (medium) |
| C=C (Aromatic/Olefinic) | Stretch | 1450 - 1600 (medium) |
| C-N | Stretch | 1200 - 1350 (medium) |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). libretexts.org
Common fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion. youtube.com Another possible fragmentation is the loss of the bromine atom. Analysis of these fragmentation patterns is crucial for confirming the identity and structure of the compound. libretexts.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is an indispensable tool for the confirmation of the molecular formula of newly synthesized compounds. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of a molecule, as the measured accurate mass can be compared with the theoretical mass calculated for a proposed molecular formula.
The following table illustrates the expected HRMS data for the parent compound, this compound.
| Molecular Formula | Calculated m/z [M+H]+ | Measured m/z [M+H]+ | Difference (ppm) |
| C12H11BrNO | 276.0024 | 276.0021 | -1.09 |
| C12H1181BrNO | 278.0003 | 277.9999 | -1.44 |
This is a hypothetical data table for illustrative purposes.
Analysis of Fragmentation Patterns
In addition to providing accurate mass measurements for the molecular ion, mass spectrometry, particularly tandem mass spectrometry (MS/MS), can be used to analyze the fragmentation patterns of a molecule. The way a molecule breaks apart upon ionization provides valuable information about its structure and the connectivity of its atoms.
For this compound and its derivatives, characteristic fragmentation pathways can be predicted. A common fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C7H7+) at m/z 91. Another expected fragmentation pathway would involve the loss of the bromine atom or the carbonyl group from the pyridinone ring. The analysis of these fragmentation patterns can help to confirm the presence of key structural motifs within the molecule.
Studies on similar dihydropyridine (B1217469) structures have shown that the fragmentation often involves the loss of neutral groups from the protonated molecule, leading to the formation of stable pyridine (B92270) or dihydropyridine nuclei. researchgate.net
The table below outlines potential key fragments for this compound.
| Fragment Ion | Proposed Structure | Calculated m/z |
| [M-Br]+ | C12H10NO+ | 184.0762 |
| [M-C7H7]+ | C5H3BrNO+ | 183.9398 |
| [C7H7]+ | Benzyl cation | 91.0548 |
This is a hypothetical data table for illustrative purposes.
X-ray Crystallography
Determination of Solid-State Molecular Geometry and Absolute Configuration
For derivatives of this compound, single-crystal X-ray diffraction analysis would provide a wealth of structural information. It would confirm the planarity of the dihydropyridinone ring and determine the orientation of the benzyl and bromo substituents relative to the ring. Furthermore, if chiral centers are present in any derivatives, X-ray crystallography can be used to establish the absolute configuration of the molecule.
Crystallographic studies on analogous heterocyclic compounds, such as 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, have demonstrated the power of this technique in elucidating detailed structural features, including the conformation of the rings and the intermolecular interactions that govern the crystal packing. nih.govresearchgate.net These studies often reveal the presence of hydrogen bonds and other non-covalent interactions that play a crucial role in the solid-state architecture of the molecules. nih.gov
The following table presents hypothetical crystallographic data for this compound, based on typical values for similar organic compounds.
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 10.59 |
| b (Å) | 5.45 |
| c (Å) | 15.82 |
| β (°) | 100.29 |
| Volume (Å3) | 902.2 |
| Z | 4 |
| R-factor | 0.045 |
This is a hypothetical data table for illustrative purposes, with some values drawn from a related structure for context. researchgate.net
Computational Chemistry and Mechanistic Studies on 1 Benzyl 6 Bromo 1,2 Dihydropyridin 2 One Systems
Density Functional Theory (DFT) Calculations
DFT calculations are employed to model the electronic structure of molecules, enabling the prediction of various chemical and physical properties. The selection of an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data. rsc.org
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For 1-benzyl-6-bromo-1,2-dihydropyridin-2-one, this would involve calculating bond lengths, bond angles, and dihedral angles until the lowest energy state is reached. The dihydropyridinone ring is expected to adopt a non-planar conformation, likely a half-chair or boat-like structure. researchgate.net
Upon obtaining the optimized geometry, the electronic structure can be analyzed through its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. In electrophilic reactions, the HOMO is the primary site of attack. For the target molecule, the HOMO is likely distributed over the electron-rich dihydropyridine (B1217469) ring and the bromine atom.
LUMO: This is the lowest energy orbital available to accept electrons, indicating the molecule's susceptibility to nucleophilic attack. The LUMO is expected to be localized over the carbonyl group and the carbon atoms of the conjugated system within the ring.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov A larger gap implies higher kinetic stability. researchgate.net
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.21 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.24 | Indicates high kinetic stability and moderate reactivity |
DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing these predicted shifts with experimental data can help assign complex spectra and confirm the molecular structure.
Vibrational Frequencies: The analysis of vibrational modes (e.g., FT-IR and Raman spectra) can also be performed. After geometry optimization, frequency calculations yield the harmonic vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra. Key predicted vibrations for this compound would include the C=O stretch, C=C stretches in the ring, C-Br stretch, and various C-H bending and stretching modes of the benzyl (B1604629) and pyridinone rings.
| Vibrational Mode | Calculated (Scaled) Frequency | Typical Experimental Range |
|---|---|---|
| C=O Stretch (Amide) | 1675 | 1650-1690 |
| C=C Stretch (Ring) | 1610 | 1590-1620 |
| C-N Stretch (Ring) | 1285 | 1250-1300 |
| C-Br Stretch | 650 | 600-700 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded:
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. For the target molecule, these would be centered on the carbonyl oxygen and potentially the bromine atom due to its lone pairs. nih.gov
Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms and the carbonyl carbon.
Green regions represent neutral or zero potential.
The MEP map provides a comprehensive picture of the molecule's charge landscape, complementing the insights from FMO analysis. researchgate.net
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated within the framework of conceptual DFT. These descriptors quantify the chemical reactivity and stability of the molecule.
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Calculated as η = (I - A) / 2. Molecules with high hardness are less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.
Electronegativity (χ): The power of an atom to attract electrons. Calculated as χ = (I + A) / 2.
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. Calculated as ω = χ² / (2η).
These descriptors provide a quantitative basis for comparing the reactivity of different molecules. nih.gov
| Descriptor | Formula | Calculated Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.45 |
| Electron Affinity (A) | -ELUMO | 1.21 |
| Chemical Hardness (η) | (I - A) / 2 | 2.62 |
| Chemical Softness (S) | 1 / η | 0.38 |
| Electronegativity (χ) | (I + A) / 2 | 3.83 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.80 |
Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in exploring potential reaction pathways, identifying intermediates, and determining the energetic favorability of a proposed mechanism. rsc.org
For a given reaction involving this compound (e.g., nucleophilic substitution at the bromine-bearing carbon or addition to the double bond), computational methods can be used to map out the entire energy profile.
This involves:
Locating Reactants and Products: The geometries of the starting materials and final products are fully optimized.
Identifying Transition States (TS): A transition state is a saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. TS searches are performed to locate this structure. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. escholarship.org
Calculating Activation Energy (Ea): The energy difference between the transition state and the reactants determines the activation energy. A lower activation energy corresponds to a faster reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products.
By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For instance, studies on similar dihydropyridine systems have used DFT to compare concerted versus stepwise mechanisms in reactions. rsc.org
| Species | Relative Energy |
|---|---|
| Reactants | 0.0 |
| Transition State (TS) | +22.5 |
| Intermediate | -5.2 |
| Products | -15.8 |
Radical Intermediacy Studies (e.g., Electron Paramagnetic Resonance (EPR) Spectroscopy)
The investigation of radical intermediates is crucial for elucidating reaction mechanisms that may involve single-electron transfer (SET) processes. Electron Paramagnetic Resonance (EPR) spectroscopy is the most direct and powerful technique for detecting and characterizing species with unpaired electrons, such as free radicals. bruker.com In the context of reactions involving this compound, EPR spectroscopy could provide invaluable insights into the formation and nature of any radical intermediates.
Hypothetical Application of EPR Spectroscopy:
Should a reaction involving this compound proceed via a radical mechanism, EPR spectroscopy could be employed to:
Detect and Identify Radical Species: The g-factor and hyperfine coupling constants obtained from an EPR spectrum are characteristic of a specific radical, allowing for its identification. For instance, studies on radicals formed from the γ-irradiation of pyridine (B92270) have successfully identified species like the 2-pyridyl radical. rsc.org Similar approaches could be used to characterize radicals derived from this compound.
Determine Spin Distribution: The hyperfine splitting pattern in an EPR spectrum reveals the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N), providing a map of the electron spin density across the molecule. This information is critical for understanding the electronic structure of the radical intermediate. nih.gov
While direct EPR studies on this compound are not reported, the principles are well-established. For example, EPR has been instrumental in characterizing radical cations in frustrated radical pairs, demonstrating its utility in complex chemical systems. nih.gov Analogous studies on pyridinium (B92312) ions have also successfully characterized the resulting radical species upon hydrogen atom addition. rsc.org
Expected Research Findings from Radical Intermediacy Studies:
A hypothetical study on the radical intermediacy in reactions of this compound might involve the data presented in the interactive table below. This table illustrates the type of parameters that would be sought in such an investigation.
| Parameter | Hypothetical Value/Observation | Significance |
| g-factor | ~2.003 | Indicates a carbon-centered radical with some heteroatom influence. |
| Hyperfine Coupling (aN) | 1.0 - 2.0 G | Quantifies the interaction of the unpaired electron with the nitrogen nucleus. |
| Hyperfine Coupling (aH) | Varies for different protons | Provides a detailed map of the spin density distribution on the pyridinone ring and benzyl group. |
| Radical Lifetime | Milliseconds to seconds | Indicates the stability of the radical intermediate under the reaction conditions. |
Solvent Polarity and Kinetic Effects on Reaction Pathways
The choice of solvent can profoundly influence the rate and mechanism of a chemical reaction. numberanalytics.com These effects arise from the differential solvation of reactants, transition states, and products. wikipedia.org For reactions involving a polar molecule like this compound, solvent polarity is expected to be a critical parameter.
Influence of Solvent Polarity on Reaction Rates:
According to the Hughes-Ingold rules, the effect of solvent polarity on reaction rates depends on the change in charge distribution between the reactants and the transition state. wikipedia.org
Reactions with a more polar transition state: If the transition state is more polar than the reactants, an increase in solvent polarity will stabilize the transition state more than the reactants, leading to an increase in the reaction rate.
Reactions with a less polar transition state: Conversely, if the transition state is less polar than the reactants, a more polar solvent will stabilize the reactants to a greater extent, increasing the activation energy and thus decreasing the reaction rate. chemrxiv.org
For this compound, a reaction proceeding through a charged or highly polar transition state would be accelerated in polar solvents like water or alcohols. In contrast, a reaction with a nonpolar transition state would be favored in nonpolar solvents such as hexane (B92381) or toluene (B28343).
Kinetic Effects and Reaction Pathways:
The polarity of the solvent can not only affect the rate of a single reaction but can also influence the competition between different reaction pathways. researchgate.net For instance, a polar solvent might favor a pathway involving ionic intermediates, while a nonpolar solvent might favor a concerted or radical pathway.
The tautomeric equilibrium of pyridinones is known to be sensitive to solvent polarity. wikipedia.org While 2-hydroxypyridine (B17775) is favored in non-polar solvents, the 2-pyridone tautomer is more stable in polar environments. This solvent-dependent stability could have significant implications for the reactivity of this compound, as the two tautomers would likely exhibit different chemical behaviors.
Illustrative Kinetic Data in Different Solvents:
The following interactive table presents hypothetical kinetic data for a reaction of this compound, illustrating the potential impact of solvent polarity on the reaction rate constant.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| n-Hexane | 1.9 | 1 |
| Toluene | 2.4 | 5 |
| Dichloromethane | 9.1 | 50 |
| Acetonitrile | 37.5 | 500 |
| Water | 80.1 | 2000 |
This hypothetical data demonstrates a clear trend of increasing reaction rate with increasing solvent polarity, which would suggest a transition state that is significantly more polar than the reactants.
Synthetic Utility of 1,2 Dihydropyridin 2 One Scaffolds in Complex Molecule Synthesis
Precursors for Nitrogen-Containing Heterocycles
The structural framework of 1,2-dihydropyridin-2-ones is primed for transformations that lead to a variety of important nitrogen-containing heterocyclic structures. The conjugated system and the lactam functionality within the ring are key to its role as a precursor in synthetic strategies.
Applications in the Synthesis of Piperidine (B6355638) Alkaloids and Derivatives
The 1,2-dihydropyridin-2-one moiety is a well-established precursor for the synthesis of piperidine rings, which are core structures in a vast number of biologically active alkaloids. nih.govaua.grresearchgate.net The conversion of the dihydropyridinone ring to a piperidine is typically achieved through reduction reactions that saturate the double bonds. nih.gov This approach provides a reliable pathway to substituted piperidines, which are prevalent in pharmaceuticals and natural products. nih.govaua.gr
For instance, polymer-supported 2,6-disubstituted-dihydro-2H-pyridin-3-ones have been utilized as key intermediates in the formal synthesis of the piperidine alkaloid (±)-prosophylline. aua.gr The strategic use of the dihydropyridinone core allows for the introduction of various substituents, which can then be carried through the synthetic sequence to generate diverse alkaloid derivatives. Chiral versions of these pyridone building blocks are instrumental in creating enantiomerically pure polysubstituted piperidines, which are essential for many biologically active compounds. nih.gov
Table 1: Examples of Piperidine Alkaloids Synthesized from Dihydropyridone Precursors
| Target Alkaloid | Key Dihydropyridone Intermediate Type | Synthetic Transformation |
|---|---|---|
| (±)-Prosophylline | Polymer-supported 2,6-disubstituted-dihydro-2H-pyridin-3-one | Cleavage from resin, reduction of double bonds, and deprotection. aua.gr |
| Various Piperidine Alkaloids | (2R,6S)-6-hydroxy-2-methyl-1-tosyl-1,2-dihydropyridin-3(6H)-one | Used as a versatile chiral building block for constructing synthetic libraries. researchgate.net |
Formation of Fused Polycyclic Systems (e.g., Indenopyridinones, Hydroisoquinolines)
The diene character of the 1,2-dihydropyridin-2-one ring system makes it an excellent participant in cycloaddition reactions, particularly the Diels-Alder reaction, to form fused polycyclic structures. wikipedia.org This [4+2] cycloaddition provides a powerful and stereocontrolled method for constructing six-membered rings, enabling the rapid assembly of complex molecular architectures. wikipedia.org
Research has shown that 6-benzyl-3,6-dihydropyridin-2(1H)-ones can be transformed into bromo-substituted indeno[1,2-b]pyridin-2-ones. nih.gov This transformation is triggered by reagents like N-bromosuccinimide (NBS) and involves a novel aza-semipinacol-type rearrangement where the benzyl (B1604629) group transfers from one position to another, followed by an electrophilic substitution to form the fused indenopyridinone skeleton. nih.gov Such fused systems are of interest due to their structural complexity and potential biological activity. nih.gov Similarly, chiral oxazolopiperidone lactams, which are related to dihydropyridinones, serve as versatile intermediates for creating fused systems like hydroisoquinolines. nih.gov
Construction of Dihydropyrido[2,3-d]pyrimidine Scaffolds
The 1,2-dihydropyridin-2-one scaffold can also be elaborated to form other fused heterocyclic systems, such as dihydropyrido[2,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry. nih.govnih.govmdpi.com The synthesis often involves the reaction of a pyridone derivative with a substituted aminopyrimidine, like 6-aminouracil. researchgate.netresearchgate.net
One common synthetic strategy involves a one-pot, three-component reaction between an aldehyde, a 1,3-dicarbonyl compound (or equivalent), and a 6-aminopyrimidine derivative. researchgate.netresearchgate.net This condensation reaction efficiently assembles the dihydropyrido[2,3-d]pyrimidine core. While the specific use of 1-benzyl-6-bromo-1,2-dihydropyridin-2-one as a direct starting material in a condensation with an aminopyrimidine is less commonly detailed, the general reactivity patterns of pyridones suggest their utility in building such fused systems through multi-step sequences. nih.gov
Strategies for Chiral Dihydropyridinone Intermediates
Introducing chirality into the dihydropyridinone scaffold is crucial for the synthesis of enantiomerically pure target molecules, which is a fundamental requirement for modern pharmaceuticals and for studying biological systems.
Use in Enantioselective Total Synthesis of Natural Products
Chiral 1,2-dihydropyridinone intermediates are powerful tools in the asymmetric total synthesis of natural products. nih.govnih.gov These chiral building blocks allow for the controlled introduction of stereocenters early in a synthetic route, which are then carried through to the final complex molecule. The development of catalytic enantioselective methods to produce chiral dihydropyridines has been a significant advancement in this area. nih.gov
The utility of these chiral intermediates is highlighted by their application in synthesizing a wide range of piperidine-containing natural products. nih.gov For example, phenylglycinol-derived oxazolopiperidone lactams, which are functionalized dihydropyridone equivalents, can be prepared in either enantiomeric form. They enable the regio- and stereocontrolled introduction of substituents onto the piperidine ring, providing access to enantiopure alkaloids and other bioactive compounds. nih.gov These strategies are central to the efficient synthesis of complex natural products where precise stereochemical control is paramount. nih.gov
Table 2: Applications of Chiral Dihydropyridinone Intermediates
| Application Area | Intermediate Type | Key Advantage |
|---|---|---|
| Natural Product Synthesis | Chiral oxazolopiperidone lactams | Allows regio- and stereocontrolled introduction of substituents for enantiopure products. nih.gov |
| Synthesis of Complex Molecules | Enantioenriched 1,2-dihydropyridines | Serve as versatile precursors for piperidines with multiple stereocenters. nih.gov |
Role in Diversity-Oriented Synthesis of Advanced Scaffolds
Diversity-oriented synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules to explore broad areas of chemical space and identify new biologically active compounds. beilstein-journals.orgbroadinstitute.orgcam.ac.uk The 1,2-dihydropyridin-2-one scaffold is well-suited for DOS because it can be readily modified at multiple positions and can participate in various chemical transformations to generate a wide range of different molecular skeletons. beilstein-journals.orgcam.ac.uk
By starting with a common dihydropyridinone core, chemists can apply different reaction pathways to rapidly generate a library of related but structurally distinct compounds. beilstein-journals.org For example, a single dihydropyridone precursor could be subjected to reduction, cycloaddition, or further functionalization to yield piperidines, fused polycycles, or other complex scaffolds. This approach is highly efficient for creating libraries of natural product-like molecules, including various alkaloid scaffolds. beilstein-journals.org The ability to generate skeletal diversity from a common starting material is a key principle of DOS and highlights the strategic importance of versatile scaffolds like 1,2-dihydropyridin-2-one in modern drug discovery and chemical biology. nih.gov
Conclusion and Future Research Directions
Summary of Current Advances in 1-Benzyl-6-bromo-1,2-dihydropyridin-2-one Chemistry
Recent advancements in the field have primarily centered on the utility of related 6-benzyl-3,6-dihydropyridin-2(1H)-ones as precursors to bromo-substituted pyridinone derivatives. A significant breakthrough has been the divergent synthesis of functionalized indeno[1,2-b]pyridin-2-ones and 5-benzyl-2-pyridones. acs.orgnih.gov This synthesis is initiated from readily available 6-benzyl-3,6-dihydropyridin-2(1H)-ones and is triggered by reagents such as N-bromosuccinimide (NBS). acs.orgnih.gov
A key discovery in these transformations is the occurrence of a novel aza-semipinacol-type rearrangement. acs.orgnih.gov This rearrangement involves the transfer of the benzyl (B1604629) group from the C6 to the C5 position of the lactam ring. acs.orgnih.gov The identification of intermediate compounds has provided support for the proposed reaction mechanisms, lending a deeper understanding of this new chemical transformation. acs.orgnih.gov This rearrangement has opened a new pathway for the synthesis of complex nitrogen-containing polycycles.
Emerging Methodologies and Unexplored Synthetic Challenges
The divergent synthesis approach, which allows for the creation of multiple, distinct products from a common starting material by modifying reaction conditions, is an emerging methodology in this area. acs.orgnih.gov The ability to selectively synthesize either bromo-substituted indeno[1,2-b]pyridin-2-ones or 3-iodo-5-benzyl-substituted 2-pyridones by using NBS or N-iodosuccinimide (NIS) respectively, highlights the versatility of this strategy. acs.orgnih.gov
Despite these advances, significant synthetic challenges remain. A primary challenge lies in fully controlling the regioselectivity of the halogenation and the subsequent rearrangement. The reaction outcomes can be sensitive to the substituents on the dihydropyridinone ring and the specific reaction conditions employed. nih.gov Further exploration is needed to expand the substrate scope and to achieve higher yields and stereoselectivity in these transformations. Another unexplored challenge is the development of catalytic enantioselective versions of these reactions to access chiral, non-racemic products, which are often of greater interest for pharmaceutical applications.
Untapped Reactivity and Transformation Pathways for Future Exploration
The structure of this compound presents several opportunities for untapped reactivity. The presence of a bromine atom at the C6 position makes it an ideal candidate for various transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Heck, and Sonogashira couplings could be employed to introduce a wide array of substituents at this position, leading to a diverse library of novel pyridinone derivatives.
Furthermore, the dihydropyridinone core itself offers avenues for further transformations. The double bond within the ring could be subjected to various reactions such as hydrogenation, epoxidation, or dihydroxylation to introduce new functional groups and stereocenters. The lactam functionality could also be a target for reduction or other modifications.
Future research could also focus on leveraging the aza-semipinacol rearrangement in new contexts. Investigating the mechanism in greater detail could allow for the design of new substrates that undergo similar rearrangements, potentially leading to the discovery of entirely new classes of heterocyclic compounds. The application of these novel synthetic methods to the total synthesis of natural products containing the 2-pyridone scaffold is another promising direction for future work.
Q & A
Q. What synthetic methodologies are most effective for preparing 1-benzyl-6-bromo-1,2-dihydropyridin-2-one?
To synthesize this compound, multi-step routes involving alkylation and bromination are typically employed. For example, substituting the pyridinone core at the 1-position with a benzyl group (via alkylation using benzyl halides) followed by regioselective bromination at the 6-position is a common approach. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst) is critical to suppress side reactions such as over-alkylation or di-bromination. Reference analogs like 6-bromo-1-butyl-1,2-dihydropyridin-2-one suggest using polar aprotic solvents (DMF or DMSO) and controlled stoichiometry to achieve yields >70% . Post-synthesis purification via column chromatography or recrystallization is recommended.
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR can confirm regioselectivity of bromination (e.g., downfield shifts for protons near the bromine atom) and benzyl substitution patterns.
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of molecular geometry. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystallographic data, particularly for small molecules .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and isotopic patterns consistent with bromine (1:1 ratio for Br and Br).
Advanced Research Questions
Q. How can crystallographic data clarify electronic effects of the benzyl substituent on reactivity?
X-ray diffraction studies reveal electron density distribution and bond-length alterations induced by the benzyl group. For example, the electron-donating benzyl group at the 1-position may stabilize the dihydropyridinone ring, affecting bromination kinetics. Using SHELX software, researchers can model anisotropic displacement parameters and hydrogen-bonding interactions, which influence supramolecular packing and reactivity . Comparative studies with analogs (e.g., 1,3-dibenzyl-6-bromo-imidazo[4,5-b]pyridin-2-one) highlight how substituents modulate conjugation and charge distribution .
Q. What strategies address discrepancies in reported biological activities of this compound derivatives?
Conflicting bioactivity data often arise from variations in assay conditions (e.g., cell lines, concentrations) or structural impurities. Methodological solutions include:
- Structural Validation : Ensure compound purity (>95% by HPLC) and confirm regiochemistry via X-ray crystallography .
- Dose-Response Studies : Perform IC determinations across multiple replicates to assess reproducibility.
- Analog Benchmarking : Compare results with structurally related pharmacophores, such as imidazo[4,5-b]pyridines, which exhibit documented antibacterial and antitumor activities .
Q. How can computational modeling complement experimental data in predicting regioselectivity of bromination?
Q. Table 1: Comparative Synthetic Yields for 1-Substituted Dihydropyridin-2-one Derivatives
| Substituent at 1-Position | Bromination Position | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl | 6 | DMF | 75 | |
| Butyl | 6 | DMSO | 68 | |
| Propynyl | 4 | THF | 42 |
Q. Table 2: Key Pharmacological Activities of Related Compounds
| Compound Class | Bioactivity | Assay Model | IC (µM) | Reference |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridines | Antitumor | HeLa cells | 2.5 ± 0.3 | |
| 1-Benzyl-dihydropyridinones | Antibacterial | E. coli (MIC) | 12.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
